molecular formula C6H12O6 B1147146 D-Glucose-6,6-d2 CAS No. 18991-62-3

D-Glucose-6,6-d2

Cat. No. B1147146
CAS RN: 18991-62-3
M. Wt: 182.17 g/mol
InChI Key: GZCGUPFRVQAUEE-MOLODFKWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Glucose-6,6-d2 (also known as 6,6-dideuteroglucose) is a deuterated form of glucose, which is a monosaccharide carbohydrate found in plants and animals. It is a derivative of glucose and is used in scientific experiments and research to study the metabolism of glucose and other carbohydrates. This form of glucose is a valuable tool for scientists, as it can be used to study the metabolic processes of glucose and other carbohydrates in living organisms.

Scientific Research Applications

  • Imaging Brain Deoxyglucose Uptake and Metabolism : D-Glucose-6,6-d2 analogs like 2-Deoxy-D-glucose (2DG) can be used for imaging brain deoxyglucose uptake and metabolism through GlucoCEST MRI. This method allows indirect detection of 2DG and 2DG-6-phosphate in 1H MRI without isotopic labeling, providing insights into cerebral metabolism (Nasrallah et al., 2013).

  • Biodistribution of 2-Deoxy-2-Fluoro-D-Glucose : Studies on the distribution and metabolism of [18F]2-deoxy-2-fluoro-D-glucose (F-18-DG) in mice revealed that it is preferentially retained in the heart and brain. This is due to metabolic trapping, reflective of glucose utilization in these organs, making it a useful tool for clinical metabolic studies (Gallagher et al., 1978).

  • Enzyme Kinetics by Dissolution Dynamic Nuclear Polarization : this compound is used in dissolution dynamic nuclear polarization (D-DNP) experiments to study the kinetics of enzymatic phosphorylation reactions, such as the conversion of glucose to glucose-6-phosphate by hexokinase. This technique can measure reaction kinetics in hyperpolarized systems (Miclet et al., 2014).

  • Deuterium Metabolic Imaging (DMI) for 3D Metabolic Mapping : Deuterium metabolic imaging (DMI) combines deuterium magnetic resonance spectroscopic imaging with intake of nonradioactive 2H-labeled substrates, like [6,6'-2H2]glucose, to generate three-dimensional metabolic maps. It reveals glucose metabolism beyond uptake and is used in brain and liver metabolic mapping (De Feyter et al., 2018).

  • Measurement of Local Cerebral Glucose Utilization : The [14C]deoxyglucose method measures glucose consumption rates in various brain components. It uses 2‐deoxy‐D‐[14C]glucose as a tracer for glucose exchange and phosphorylation by hexokinase, providing insights into brain metabolism (Sokoloff et al., 1977).

  • Cancer Research : Studies on 2-deoxy-D-glucose (2-DG) reveal its inhibitory effects on various malignant cell lines in vitro. It is accumulated in transformed cells and can inhibit tumor growth, showing potential as a therapeutic agent against cancer (Zhang et al., 2006).

  • Glucose Transport Activity in Skeletal Muscle : 2-deoxyglucose (2-DG) has been evaluated for measuring glucose transport activity in rat skeletal muscles in vitro. It provides an accurate reflection of glucose transport activity under high transport rates, useful for physiological and pathological studies (Hansen et al., 1994).

Mechanism of Action

Target of Action

D-Glucose-6,6-d2, also known as Deuterated Glucose or Dextrose-6,6-d2 , primarily targets enzymes involved in the glycolytic pathway . These enzymes include hexokinase, phosphofructokinase 1 (PFK 1), and pyruvate kinase . These enzymes play a crucial role in the conversion of glucose to pyruvate, providing the cell with ATP under anaerobic conditions and supplying precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .

Mode of Action

The mode of action of this compound involves its interaction with the aforementioned enzymes. It is phosphorylated by hexokinase, a step necessary for its activity . The compound then undergoes a series of reactions facilitated by the enzymes in the glycolytic pathway .

Biochemical Pathways

This compound is involved in the glycolytic pathway, also known as the Meyerhoff, Embden, Parnas pathway . This pathway is ubiquitous in nature and is responsible for the anaerobic conversion of glucose to pyruvic acid . The glycolytic pathway also provides the cell with ATP under anaerobic conditions and supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .

Result of Action

The result of the action of this compound is the production of pyruvate through the glycolytic pathway . This process provides the cell with ATP under anaerobic conditions and supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .

Action Environment

The action environment of this compound is primarily the cell cytoplasm, where the enzymes of the glycolytic pathway are located

Safety and Hazards

D-Glucose-6,6-d2 may cause respiratory irritation. It may be harmful in contact with skin and may cause moderate irritation. It may cause eye irritation and may be harmful if swallowed .

Biochemical Analysis

Biochemical Properties

D-Glucose-6,6-d2 participates in various biochemical reactions similar to its non-isotope labeled counterpart, glucose. Upon entering the cell, it is phosphorylated by hexokinase to form glucose-6-phosphate . This is a critical step in both glycolysis and the pentose phosphate pathway . The enzymes and proteins it interacts with include hexokinase, glucose-6-phosphate dehydrogenase, and phosphoglucose isomerase .

Cellular Effects

The effects of this compound on cells are largely similar to those of glucose. It plays a crucial role in cellular metabolism, contributing to the production of ATP through glycolysis and the pentose phosphate pathway . It also influences cell signaling pathways and gene expression, particularly those related to energy metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to glucose-6-phosphate by hexokinase, which is then used in various metabolic pathways . It can bind to and inhibit hexokinase, affecting glucose metabolism . Changes in gene expression may occur as a result of shifts in metabolic flux caused by the presence of this compound .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is reasonable to assume that, like glucose, its effects would vary with dosage, potentially influencing factors such as insulin sensitivity, energy metabolism, and possibly exerting toxic effects at high doses .

Metabolic Pathways

This compound is involved in several key metabolic pathways, including glycolysis, the pentose phosphate pathway, and glycogenesis . It interacts with enzymes such as hexokinase, glucose-6-phosphate dehydrogenase, and phosphoglucose isomerase .

Transport and Distribution

This compound is transported into cells via glucose transporters, such as those in the GLUT or SLC2A families . Once inside the cell, it is distributed within the cytoplasm and can be utilized in various metabolic pathways .

Subcellular Localization

The subcellular localization of this compound would be expected to be similar to that of glucose. After its conversion to glucose-6-phosphate, it can be found in the cytoplasm where glycolysis occurs, and in the endoplasmic reticulum and Golgi apparatus where it is involved in protein glycosylation .

properties

{ "Design of the Synthesis Pathway": "The synthesis of D-Glucose-6,6-d2 can be achieved through the modification of existing synthetic pathways for D-Glucose. The incorporation of deuterium atoms can be achieved through the use of deuterated reagents and solvents.", "Starting Materials": [ "D-Glucose", "Deuterated reagents and solvents" ], "Reaction": [ "Protection of the hydroxyl groups using acetyl chloride", "Deuterium incorporation using deuterated reagents and solvents", "Deprotection of the acetyl groups using sodium methoxide" ] }

CAS RN

18991-62-3

Molecular Formula

C6H12O6

Molecular Weight

182.17 g/mol

IUPAC Name

(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2D2

InChI Key

GZCGUPFRVQAUEE-MOLODFKWSA-N

Isomeric SMILES

[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O

SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

physical_description

Dry Powder;  Liquid, Other Solid;  NKRA;  Liquid
White crystalline powder;  Odorless;  [Acros Organics MSDS]

solubility

Soluble

synonyms

D-Glucopyranose-d2;  Glucopyranose-d2;  NSC 287045-d2; 

Origin of Product

United States

Q & A

Q1: What structural information about the oxidative cleavage of D-Glucose-6,6′-d2 can be gleaned from the research using NMR spectroscopy?

A1: The research utilizes deuterium labeling and NMR spectroscopy to elucidate the regiochemistry of oxidative glycol-scission reactions on D-Glucose-6,6′-d2. Specifically, the study demonstrates that oxidation of D-Glucose-6,6′-d2 with lead tetraacetate yields 2,3-di-O-formyl-D-erythrose-4,4′-d2. [] This finding, based on the observation of deuterium's effect on the NMR signal of adjacent protons, provides evidence that both C6 atoms of the original glucose molecule are retained in the erythrose product, indicating a specific cleavage pattern during the reaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.